

The Use of Ala-Phe-Lys-AMC in Plasmin Research: A Technical Guide

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Compound of Interest		
Compound Name:	Ala-Phe-Lys-AMC	
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Introduction

Plasmin, a serine protease central to the fibrinolytic system, plays a critical role in dissolving fibrin blood clots. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis, inflammation, and cancer metastasis. Accurate measurement of plasmin activity is therefore crucial for both basic research and the development of therapeutic agents targeting the fibrinolytic system. **Ala-Phe-Lys-AMC** (Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin) and its derivatives are fluorogenic substrates that provide a sensitive and specific means of assaying plasmin activity. This technical guide offers an in-depth overview of the properties of **Ala-Phe-Lys-AMC**, detailed protocols for its use in plasmin activity assays, and a summary of its kinetic parameters.

The core principle of this assay lies in the enzymatic cleavage of the amide bond between the lysine residue of the peptide and the 7-amino-4-methylcoumarin (AMC) moiety by plasmin. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity can be monitored over time. This provides a direct measure of plasmin's enzymatic activity. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.

Properties of Ala-Phe-Lys-AMC and its Derivatives

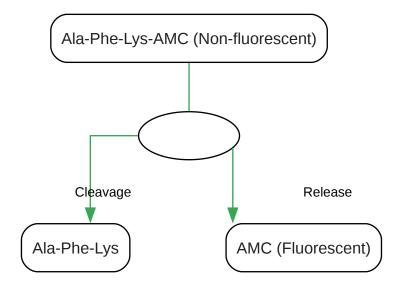


Ala-Phe-Lys-AMC is a tripeptide linked to the fluorophore AMC. Modifications to the N-terminus, such as the addition of a succinyl (Suc) or methoxysuccinyl (MeOSuc) group, can alter the substrate's properties, including its solubility and kinetic parameters with plasmin. These substrates are commercially available from various suppliers, often as trifluoroacetate salts.

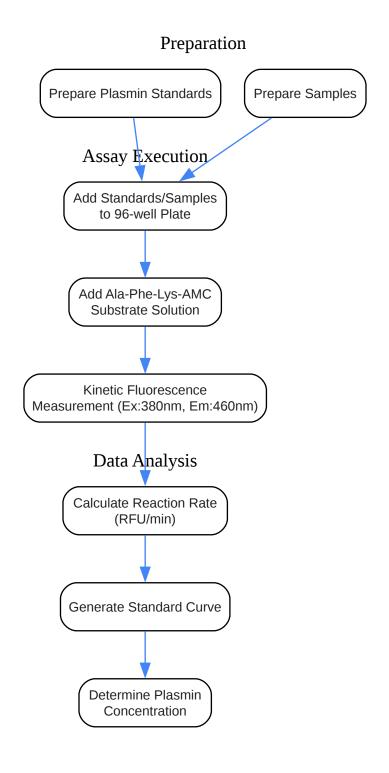
Visualization of the Enzymatic Reaction

The enzymatic cleavage of **Ala-Phe-Lys-AMC** by plasmin can be represented as a straightforward biochemical reaction.









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